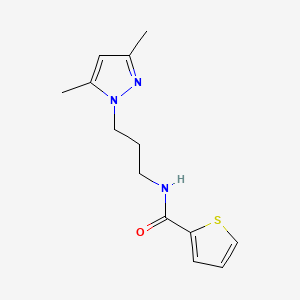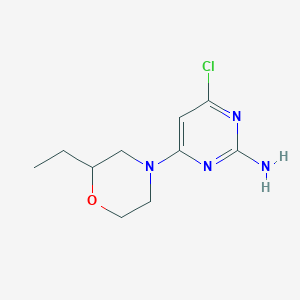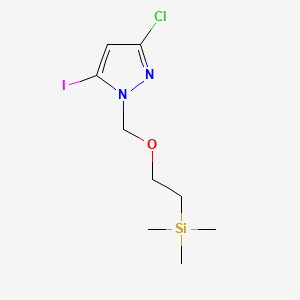
(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a bromine atom, and various functional groups such as ethoxy and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 2-mercaptothiazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
科学的研究の応用
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-ethoxy-5-methoxybenzylidene-2-mercaptothiazole
- 3-Bromo-4-ethoxy-5-methoxybenzylidene-2-mercaptothiazolidine
- 3-Bromo-4-ethoxy-5-methoxybenzylidene-2-mercaptothiazolone
Uniqueness
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercaptothiazol-4(5H)-one is unique due to its specific combination of functional groups and the presence of a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H12BrNO3S2 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
(5E)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12BrNO3S2/c1-3-18-11-8(14)4-7(5-9(11)17-2)6-10-12(16)15-13(19)20-10/h4-6H,3H2,1-2H3,(H,15,16,19)/b10-6+ |
InChIキー |
DWGIHJSRNLEFOQ-UXBLZVDNSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=S)S2)OC |
正規SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=S)S2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


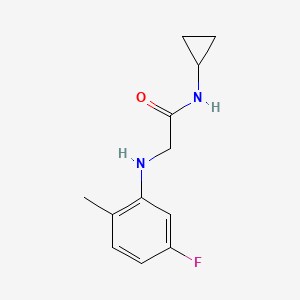
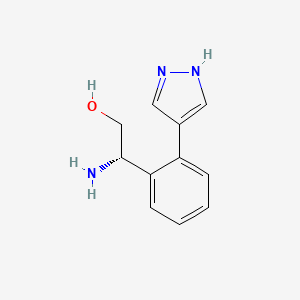
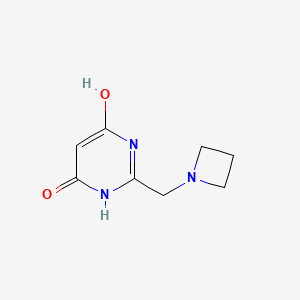
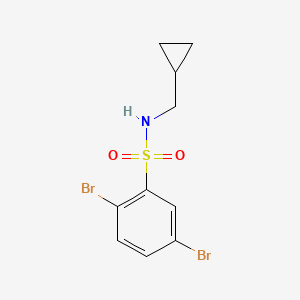

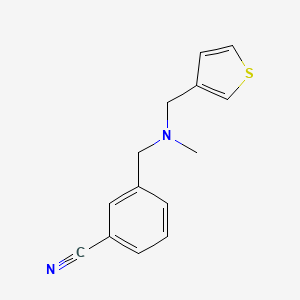


![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)
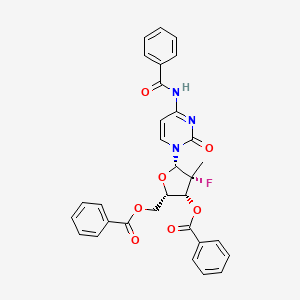
![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)
